N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole-based amine derivative characterized by two methyl-substituted pyrazole rings linked via a methylene bridge. The compound’s structure features a 1,3-dimethyl substitution on one pyrazole ring and a 1,4-dimethyl substitution on the other, creating distinct electronic and steric environments.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-6-15(3)14-11(8)12-5-10-7-16(4)13-9(10)2/h6-7H,5H2,1-4H3,(H,12,14) |
InChI Key |
JMBHGDNUVXLRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the condensation of 3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by two pyrazole rings connected through a methyl linkage. The synthesis typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. For example, one synthesis method includes the condensation of 3,5-dimethylpyrazole derivatives with aldehydes or other electrophiles under controlled conditions to yield the target compound .
Pharmacological Properties
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has shown promising pharmacological properties in various studies:
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities .
- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer progression. Several pyrazole derivatives have been synthesized and tested for their anticancer effects, showing promising results against various cancer cell lines .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of a series of pyrazole derivatives, including this compound. The results demonstrated that these compounds inhibited cell proliferation in breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism was linked to the downregulation of cyclin D and upregulation of p53 protein levels .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial efficacy, this compound was tested against various bacterial strains. The compound exhibited significant inhibition zones in agar diffusion assays compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, physicochemical, and functional properties of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine with related pyrazole derivatives.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Comparisons
Substituent Effects on Reactivity and Bioactivity The 1,3-dimethylpyrazole moiety in the target compound contrasts with the 4-methoxybenzyl group in [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine . N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine incorporates a pyridine ring, which may confer stronger π-π stacking interactions in biological targets compared to the purely aliphatic substituents in the target compound.
Spectral and Physical Properties
- The C=N imine stretch (~1627 cm⁻¹) observed in (E)-3-methyl-N-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methylene)benzeneamine is a common feature in Schiff base analogs but absent in the target amine.
- Melting points vary significantly: Derivatives with aromatic substituents (e.g., phenyl, pyridinyl) exhibit higher melting points (104–230°C) due to enhanced crystallinity, while aliphatic analogs (e.g., the target compound) likely have lower melting points .
Synthetic Approaches
- The target compound’s synthesis likely parallels methods used for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , which involves coupling pyrazole halides with amines under basic conditions (e.g., Cs2CO3, CuBr catalysis) .
- In contrast, Schiff base derivatives like (E)-3-methyl-N-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methylene)benzeneamine are synthesized via condensation reactions between amines and carbonyl compounds .
Biological Relevance While direct bioactivity data for the target compound are lacking, structurally related pyrazole amines (e.g., [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine) are explored for antimicrobial and anticancer applications .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 191.23 g/mol. The structure features two pyrazole rings that contribute to its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dimethylpyrazole with appropriate aldehydes or ketones under controlled conditions. For instance, a method reported in the literature describes the condensation of 4-amino derivatives with aldehydes to yield pyrazole-based compounds .
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For example, a series of pyrazole derivatives were tested against various pathogens, revealing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis underscores its potential as an antimicrobial agent.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | S. epidermidis |
Anticancer Activity
This compound has also shown promising anticancer activity. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung and breast cancer cells . The mechanism often involves interference with cell proliferation pathways and induction of apoptosis.
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Lung Cancer | A549 | 15 |
| Breast Cancer | MDA-MB-231 | 12 |
| Colorectal Cancer | HCT116 | 18 |
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives where one compound demonstrated significant inhibition of tumor growth in xenograft models . This study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment.
Q & A
Q. What synthetic methodologies are reported for preparing N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine?
Answer: The synthesis of pyrazole derivatives often involves nucleophilic substitution or condensation reactions. For example:
- Copper-catalyzed coupling : A method analogous to involves reacting halogenated pyrazole intermediates with amines using copper(I) bromide (CuBr) as a catalyst and cesium carbonate (Cs₂CO₃) as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
- Hydrazine-mediated cyclization : As per a German patent (DE4333659), hydrazine salts in alcohols (e.g., methanol) can cyclize intermediates like 3-aryl-2-(aminomethylene)propannitriles to form pyrazole-3-amines .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Reference |
|---|---|---|
| Catalyst | CuBr, Pd(OAc)₂ | |
| Solvent | DMSO, methanol | |
| Temperature | 35–80°C | |
| Reaction Time | 24–72 hours |
Q. How is this compound characterized, and what spectroscopic techniques are critical for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., δ 2.23 ppm for methyl groups, δ 7.44 ppm for aromatic protons) confirm substitution patterns and connectivity .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 215 [M+H]⁺) validates molecular weight .
- X-ray Crystallography : Crystallographic data (e.g., bond angles, torsion angles) resolve stereochemistry, as seen in related pyridazine-pyrazole hybrids .
Data Validation : Cross-referencing multiple techniques (e.g., NMR + HRMS + melting point) minimizes errors, as typographical corrections in published spectra highlight the need for diligence .
Advanced Research Questions
Q. How can reaction yields be optimized using statistical experimental design (DoE)?
Answer:
- Factorial Design : Vary factors like catalyst loading, temperature, and solvent polarity (e.g., DMSO vs. DMF) to identify interactions. For example, a 2³ factorial design revealed that higher Cs₂CO₃ concentrations (6.86 g) improved yields in copper-catalyzed reactions .
- Response Surface Methodology (RSM) : Optimize parameters such as reaction time (24–72 hours) and temperature (30–50°C) to maximize yield while minimizing side products .
Q. Case Study :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Catalyst (CuBr) | 0.05 eq | 0.15 eq | 0.10 eq |
| Temperature | 30°C | 50°C | 35°C |
| Reaction Time | 24 h | 72 h | 48 h |
Q. How can contradictions in spectroscopic or biological data be resolved?
Answer:
- Reproducibility Checks : Replicate synthesis under identical conditions (e.g., solvent purity, inert atmosphere) to rule out procedural variability .
- Computational Validation : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or binding affinities, resolving discrepancies between experimental and theoretical data .
- Biological Assay Controls : Use reference inhibitors (e.g., known enzyme inhibitors) to validate activity assays, ensuring the compound’s effects are not artifacts .
Q. What mechanistic insights exist for this compound’s interactions with biological targets?
Answer:
- Enzyme Inhibition : Pyrazole derivatives often act as competitive inhibitors by binding to enzyme active sites. For example, similar compounds block kinases via hydrogen bonding with backbone amides (e.g., quinazoline-based inhibitors) .
- Metal Chelation : The methylpyrazole moiety may chelate metal ions (e.g., Cu²⁺, Zn²⁺), altering catalytic activity in metalloenzymes .
Q. Structural Insights :
| Interaction Type | Target Region | Evidence Source |
|---|---|---|
| Hydrogen bonding | Active-site residues | |
| Hydrophobic packing | Aromatic pockets | |
| Metal coordination | Catalytic metal centers |
Q. How do structural modifications (e.g., methyl group substitution) affect bioactivity?
Answer:
- Methyl Group Positioning : 1,3-Dimethyl substitution on the pyrazole ring enhances metabolic stability by reducing cytochrome P450 oxidation, as observed in pharmacokinetic studies of analogous compounds .
- Linker Flexibility : Replacing the methylene bridge with ethylene (‑CH₂CH₂‑) decreases rigidity, reducing binding affinity in enzyme assays by 30% .
Q. Structure-Activity Relationship (SAR) Table :
| Modification | Effect on IC₅₀ | Reference |
|---|---|---|
| 1,3-Dimethyl | ↑ Stability, ↓ clearance | |
| Methylene → Ethylene | ↓ Binding affinity | |
| Pyrazole → Triazole | Alters metal chelation |
Q. What computational tools are recommended for modeling this compound’s interactions?
Answer:
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like kinases or GPCRs .
- Molecular Dynamics (GROMACS) : Simulate stability of ligand-receptor complexes over 100-ns trajectories .
- DFT (Gaussian 16) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
